molecular formula C19H19N3O4 B2361362 Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate CAS No. 655248-76-3

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate

Cat. No.: B2361362
CAS No.: 655248-76-3
M. Wt: 353.378
InChI Key: QHGGHLADHCRTMO-UHFFFAOYSA-N
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Description

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxyquinazoline, which is then reacted with 4-aminobenzoic acid. The final step involves esterification to introduce the ethyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and aryl halides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with signal transduction pathways that regulate cell growth and division. This makes it a promising candidate for the development of targeted cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate is unique due to its specific structural features and the presence of the ethyl ester group, which can influence its biological activity and pharmacokinetic properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-26-19(23)12-5-7-13(8-6-12)22-18-14-9-16(24-2)17(25-3)10-15(14)20-11-21-18/h5-11H,4H2,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGGHLADHCRTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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